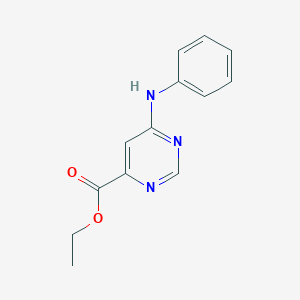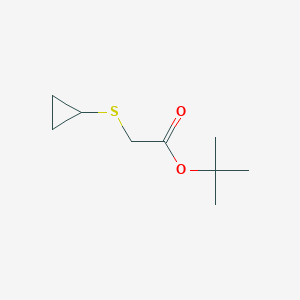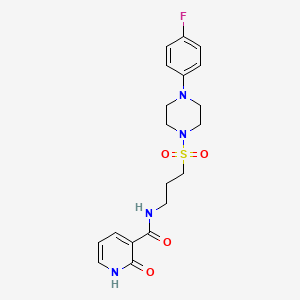
4-Pyrimidinecarboxylic acid,6-(phenylamino)-,ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester is an organic compound with a pyrimidine ring substituted with a phenylamino group at the 6-position and an ethyl ester group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction using aniline and a suitable leaving group on the pyrimidine ring.
Esterification: The carboxylic acid group at the 4-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the phenylamino group or the ester group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylamino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
科学的研究の応用
4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
作用機序
The mechanism of action of 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
- 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, methyl ester
- 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, propyl ester
- 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, butyl ester
Uniqueness
4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl ester group may provide an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
特性
IUPAC Name |
ethyl 6-anilinopyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)11-8-12(15-9-14-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGXKJKMHUOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=N1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)





![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)

![N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2857302.png)
![4-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B2857303.png)
![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)



